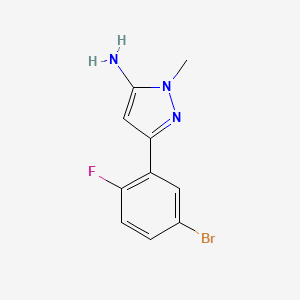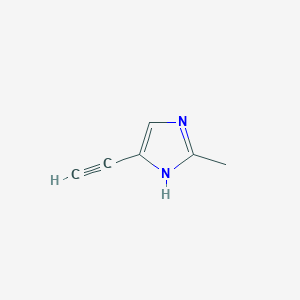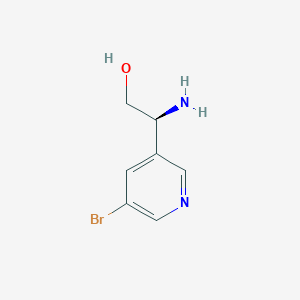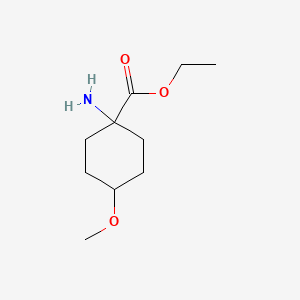![molecular formula C18H17NO2 B13559752 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalytic processes, high-yielding reactions, and efficient purification techniques. The exact methods used for the industrial production of 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid would depend on the specific requirements of the production process and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole ring or the propanoic acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the indole ring could lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the indole ring or the propanoic acid side chain.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of indole derivatives.
Biology: Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be studied for its potential biological activities and mechanisms of action.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid would depend on its specific biological activities. Indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids . The compound could exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid include other indole derivatives with different substitution patterns on the indole ring or the side chain. Examples include:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the indole core, the 4-methylphenyl group, and the propanoic acid side chain
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO2/c1-12-6-8-13(9-7-12)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21) |
Clé InChI |
LSVDNCUTGHFGDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)


![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)


